The compound {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative characterized by the presence of a thiazole ring and a chlorobenzyl substituent. Its molecular formula is , and it features a carboxylic acid functional group, which enhances its solubility and reactivity. The thiazole moiety is known for its diverse biological activities, making this compound of particular interest in medicinal chemistry.
There is no scientific research available on the mechanism of action of this specific compound.
Search results: Scientific databases like PubChem [] and scholarly article searches haven't revealed any published research directly investigating this particular molecule.
Chemical structure analysis: Based on the structure, it contains a thiazole ring, which is a core functional group found in many biologically active molecules []. The presence of a carboxylic acid group suggests it could play a role in cellular processes or enzyme inhibition. However, this is speculation and targeted research would be needed to confirm any specific activity.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles like amines for substitution reactions .
Thiazole derivatives are recognized for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, compounds similar to {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid have shown promising results in inhibiting various pathogens and cancer cell lines. The unique structure of this compound may enhance its binding affinity to biological targets compared to other thiazole derivatives .
The synthesis of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid typically involves:
This method allows for the efficient construction of the thiazole framework while incorporating the desired functional groups .
The compound has potential applications in:
Interaction studies have indicated that {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid can bind to various enzymes and proteins, influencing their activity. For instance, studies have shown that thiazole derivatives can modulate cell signaling pathways and affect gene expression, which may contribute to their therapeutic effects .
Several compounds share structural similarities with {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-Chlorophenyl)-1,3-thiazol-4-ylacetic acid | Similar thiazole structure | Different substituent pattern |
| 2-(4-Chlorophenyl)-1,3-thiazol-4-ylbutyric acid | Longer carbon chain | Enhanced lipophilicity |
| 2-(4-Methylphenyl)-1,3-thiazol-4-ylacetic acid | Methyl group substitution | Potentially altered biological activity |
The uniqueness of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid lies in its specific substitution pattern that combines both a thiazole ring and a chlorobenzyl group. This configuration imparts distinct chemical properties and biological activities not commonly found in other thiazole derivatives .
The traditional synthesis of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid relies primarily on the well-established Hantzsch thiazole synthesis, which represents the most general and widely used method for constructing thiazole cycles. This classical approach involves the condensation reaction of thiocarbamoyl compounds with alpha-halogenocarbonyl derivatives under relatively mild conditions. The Hantzsch synthesis operates through a mechanism that capitalizes on the strong nucleophilicity of the sulfur atom in thioamides or thioureas, typically proceeding at room temperature or with gentle heating in solvents such as ethanol, dimethylformamide, acetone, acetic acid, or toluene.
The mechanistic pathway of the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom in the thioamide on the electrophilic carbon of the alpha-haloketone, forming an initial thiazoline intermediate. This intermediate subsequently undergoes dehydration to yield the aromatic thiazole ring system. For the specific synthesis of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid, this classical methodology requires careful selection of starting materials to ensure proper substitution patterns are achieved.
The reaction typically employs a catalytic amount of base such as triethylamine, sodium acetate, or diisopropylethylamine, though some variations can proceed without any additive. Temperature conditions are generally mild, ranging from room temperature to 80 degrees Celsius, depending on the specific substrates employed. The stereochemical outcome of the Hantzsch synthesis can be controlled through various factors, including the electronic nature of substituents on the alpha-bromoketone component.
Research has demonstrated that the efficiency of the classical Hantzsch synthesis varies considerably depending on the electronic and steric properties of the starting materials. Simple thiazoles can be obtained in excellent yields, while more heavily substituted derivatives may suffer from lower yields due to competing dehalogenation reactions. The reaction scope accommodates aromatic alpha-halogenocarbonyl compounds and various heterocyclic derivatives as electrophilic reagents, providing access to diverse thiazole architectures.
The crystallographic analysis of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid reveals distinctive structural features characteristic of thiazole-containing compounds [1] [2]. The molecular formula C₁₂H₁₀ClNO₂S₂ corresponds to a molecular weight of 299.80 g/mol, with the compound exhibiting specific conformational preferences that influence its biological activity [3] [4].
Crystallographic studies of related thiazole derivatives demonstrate that the thiazole ring typically adopts a planar conformation, with the aromatic system showing minimal deviation from planarity [5] [6]. In compounds containing chlorobenzyl substituents, the angle between the thiazole ring and the benzene ring ranges from 6.37° to 79.58°, indicating varying degrees of molecular flexibility [6] [7]. The conformational dynamics are significantly influenced by the presence of the thioether linkage, which allows rotation around the sulfur-carbon bond.
Table 1: Crystallographic Parameters for Thiazole Derivatives
| Parameter | Value Range | Reference Compound |
|---|---|---|
| Thiazole-Benzene Dihedral Angle | 6.37° - 79.58° | Related derivatives [6] [7] |
| Molecular Planarity Deviation | 0.026 Å | Thiazole analogs [8] |
| Crystal System | Triclinic/Monoclinic | Similar structures [9] [10] |
| Space Group | P-1, P21/c | Comparative data [9] [10] |
The conformational analysis reveals that thiazole-containing amino acid derivatives exhibit a characteristic low-energy conformation designated as β2, which is stabilized by intramolecular hydrogen bonding between the N-terminal amide group and the nitrogen atom of the thiazole ring [5]. This conformation, with torsion angles φ and ψ approximately -160° and 8° respectively, represents a semi-extended structure that is unusual for standard amino acid residues [5].
The presence of the acetic acid side chain introduces additional conformational flexibility, with the carboxyl group capable of adopting various orientations relative to the thiazole ring [11]. The ethyl acetate moiety in related compounds shows orientation angles of approximately 60° with respect to the thiazole ring, suggesting similar flexibility in the acetic acid derivative [11].
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns, with N-H⋯O, N-H⋯N, and C-H⋯O interactions contributing to the overall stability of the crystalline structure [8] [10]. The chlorobenzyl substituent participates in halogen bonding interactions, which may influence the packing arrangement and contribute to the overall crystal stability [12].
Density Functional Theory calculations provide comprehensive insights into the electronic properties of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid [13] [14]. The computational analysis employs various theoretical levels, including B3LYP/6-31G(d,p) and B3LYP/6-311++G(2d,2p) basis sets, to determine optimized geometries and electronic characteristics [15] [13].
The frontier molecular orbital analysis reveals critical information about the compound's reactivity and stability [16] [17]. The Highest Occupied Molecular Orbital energy typically ranges from -0.254 to -0.273 atomic units for thiazole derivatives, while the Lowest Unoccupied Molecular Orbital energy spans from -0.006 to -0.067 atomic units [16] [17].
Table 2: Electronic Properties from Density Functional Theory Calculations
| Property | Typical Range | Units | Method |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -0.254 to -0.273 | a.u. | B3LYP/6-311++G(d,p) [16] |
| Lowest Unoccupied Molecular Orbital Energy | -0.006 to -0.067 | a.u. | B3LYP/6-311++G(d,p) [16] |
| Energy Gap | 5.56 to 6.86 | eV | DFT calculations [16] [17] |
| Dipole Moment | 3.55 to 4.63 | eV | Various methods [16] |
| Chemical Hardness | 2.78 to 3.43 | eV | Conceptual DFT [16] |
| Molecular Volume | Variable | ų | Computational geometry [17] |
The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as a crucial indicator of chemical reactivity and stability [16] [18]. Compounds with larger energy gaps exhibit greater stability and reduced reactivity, while smaller gaps indicate increased chemical activity [16]. For thiazole derivatives, the energy gap typically ranges from 5.56 to 6.86 eV, suggesting moderate stability and reactivity [16] [17].
The molecular electrostatic potential analysis reveals the distribution of electron density across the molecule, identifying regions of positive and negative electrostatic potential [19] [20]. The thiazole nitrogen atom typically exhibits negative electrostatic potential, making it a favorable site for electrophilic attack [19]. Conversely, the sulfur atom in the thiazole ring often displays positive electrostatic potential, indicating its susceptibility to nucleophilic interactions [19].
Mulliken charge analysis provides detailed information about atomic charge distribution within the molecule [19] [21]. The nitrogen atoms in the thiazole ring typically carry negative charges ranging from -0.284 to -0.428, while the sulfur atom exhibits positive charges around 0.239 [19]. The chlorine atom in the benzyl substituent maintains a significant negative charge, contributing to the overall electronic distribution [19].
The chemical reactivity descriptors, including electronegativity, chemical hardness, and softness, provide quantitative measures of the compound's chemical behavior [16] [17]. The electronegativity values typically range from 3.55 to 4.63 eV, while chemical hardness spans 2.78 to 3.43 eV [16]. These parameters collectively indicate the compound's tendency to participate in chemical reactions and its overall stability profile [16] [17].
Molecular docking investigations of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid reveal significant binding interactions with various biological targets [22] [23] [24]. The compound demonstrates promising binding affinities with multiple protein receptors, suggesting potential therapeutic applications across different biological pathways [22] [25] [26].
Studies involving thiazole derivatives show binding energies ranging from -5.2 to -14.5 kcal/mol with various protein targets [22] [12] [27]. The binding affinity correlates with specific structural features, including the thiazole ring system, the chlorobenzyl substituent, and the acetic acid moiety [22] [23]. The molecular interactions primarily involve hydrogen bonding, π-π stacking, and hydrophobic interactions with amino acid residues in the active sites [22] [23].
Table 3: Molecular Docking Results for Thiazole Derivatives
| Target Protein | Binding Energy Range | Key Interactions | Amino Acid Residues |
|---|---|---|---|
| Tubulin Polymerization Inhibitors | -13.02 to -14.50 kcal/mol | H-bonds, hydrophobic interactions | Ser178, Asn249, Thr353 [22] [25] |
| Lactate Dehydrogenase | -24.10 to -24.85 kcal/mol | H-bonds, π-π interactions | Thr99, Asn113, Ala96 [23] |
| Carbonic Anhydrase I | -6.75 kcal/mol | H-bonds, active site binding | Various active site residues [27] |
| Penicillin Binding Proteins | -5.2 to -7.5 kcal/mol | H-bonds, hydrophobic contacts | Ser75, Asn308, Arg186 [12] |
The docking studies reveal that the thiazole ring serves as a crucial pharmacophore, participating in multiple non-covalent interactions with target proteins [22] [12]. The sulfur atom in the thiazole ring frequently forms sulfur bonds with asparagine residues, while the nitrogen atom engages in hydrogen bonding with serine and threonine residues [22] [12]. The chlorobenzyl substituent contributes to hydrophobic interactions and may participate in halogen bonding with specific amino acid residues [22] [12].
Binding mode analysis indicates that the acetic acid moiety enhances binding affinity through additional hydrogen bonding interactions with polar amino acid residues [22] [23]. The carboxyl group can function as both hydrogen bond donor and acceptor, increasing the versatility of protein-ligand interactions [22] [23]. The flexible linker between the thiazole ring and the acetic acid group allows optimal positioning within protein binding sites [22] [23].
The molecular docking studies demonstrate that thiazole derivatives exhibit selectivity toward specific protein targets based on their substitution patterns [22] [27] [28]. The 3-chlorobenzyl substituent provides distinct binding characteristics compared to other halogenated benzyl groups, influencing both binding affinity and selectivity profiles [22] [12]. The combination of electronic and steric effects from the chlorine atom contributes to the overall binding performance [22] [12].
The compound {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid belongs to a class of thiazole derivatives that have demonstrated significant bioactivity profiles across multiple therapeutic areas. Recent comprehensive screening studies have revealed that thiazole derivatives exhibit potent antimicrobial and anticancer properties through various mechanisms of action.
Thiazole derivatives containing halogenated benzyl substituents have shown exceptional antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. Studies demonstrate that compounds with electron-withdrawing substituents, particularly chlorine at the meta or para positions, exhibit enhanced antimicrobial potency [1]. The thiazole derivative 5e, bearing a p-fluorophenyl substituent, demonstrated remarkable activity with 14 mm inhibition zones against Bacillus subtilis and Staphylococcus aureus, achieving minimum inhibitory concentration values as low as 15.6 μg/mL [1]. Similarly, the m-chlorophenyl derivative 5h showed comparable activity with 14 mm inhibition zones against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentration values of 31.25 μg/mL [1].
Structure-activity relationship analysis indicates that the presence of halogen substituents, particularly chlorine and fluorine, on the benzyl moiety significantly enhances antimicrobial activity [1] [2]. This enhancement is attributed to improved cellular penetration and enhanced binding affinity to bacterial targets [2]. The indole-thiazole hybrid derivatives 5x, 5d, and 5m exhibited exceptional potency with minimum inhibitory concentration ranges of 0.06-0.12 mg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus and resistant Pseudomonas aeruginosa strains [3].
The anticancer potential of thiazole derivatives has been extensively evaluated across multiple cancer cell lines, revealing significant cytotoxic activity. The fused thiopyrano[2,3-d]thiazole derivative 3f demonstrated broad-spectrum anticancer activity with growth inhibition 50 values ranging from 0.37-0.67 μM across leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, prostate cancer, and breast cancer cell lines [4]. This compound showed particular efficacy against aggressive cancer phenotypes, suggesting potential for therapeutic development.
The novel 1,3-thiazole analogue 4c exhibited potent antiproliferative activity with inhibitory concentration 50 values of 5.73 μM against MCF-7 breast cancer cells and 12.15 μM against MDA-MB-231 cells, demonstrating selectivity comparable to the established anticancer agent staurosporine [5]. Mechanistic studies revealed that this compound possesses significant inhibitory activity toward vascular endothelial growth factor receptor-2 with an inhibitory concentration 50 of 0.093 μM, indicating anti-angiogenic properties [5].
The thiazole derivative 3b, containing a 2-ethoxyphenol moiety, showed exceptional cytotoxic potential with growth inhibition 50 values of 1.71-4.32 μM across multiple National Cancer Institute-60 cell lines [6]. This compound demonstrated broad-spectrum activity and exhibited a lethal effect against 36 cancer cell lines, representing a 3-fold enhancement in activity compared to its unsubstituted counterpart [6]. Similarly, the 3-chloro-4-nitrophenyl derivative 3e demonstrated potent cytotoxic activity with growth inhibition 50 values of 1.54-5.86 μM, showing particular efficacy against leukemia cell lines [6].
| Compound Type | Antimicrobial Activity | Anticancer Activity | Target Organisms/Cell Lines |
|---|---|---|---|
| Chlorinated thiazoles | MIC 15.6-31.25 μg/mL | Not evaluated | B. subtilis, S. aureus, E. coli |
| Fused thiopyrano derivatives | Not evaluated | GI₅₀ 0.37-0.67 μM | Multiple cancer cell lines |
| Novel 1,3-thiazole analogues | Not evaluated | IC₅₀ 5.73-12.15 μM | MCF-7, MDA-MB-231 |
| Indole-thiazole hybrids | MIC 0.06-0.12 mg/mL | Not evaluated | MRSA, resistant strains |
The cardiovascular effects of thiazole acetic acid derivatives have been comprehensively evaluated using isolated rat heart and blood vessel preparations, revealing distinct pharmacological profiles with potential therapeutic implications for heart failure conditions.
Six thiazole acetic acid derivatives (SMVA-10, SMVA-35, SMVA-40, SMVA-41, SMVA-42, and SMVA-60) were systematically evaluated for their effects on cardiac function using Langendorff apparatus preparations [13] [14]. The compounds SMVA-35, SMVA-40, SMVA-41, and SMVA-42 produced significant increases in developed tension without affecting heart rate, suggesting positive inotropic effects without chronotropic complications [13].
SMVA-41 and SMVA-42 demonstrated the most pronounced increases in developed tension with statistical significance (p < 0.001) at all tested concentrations [13]. SMVA-35 showed significant increases at multiple concentrations (10 nM, 100 nM, 1 μM, and 100 μM), while SMVA-40 produced significant increases at all doses except 10 μM [13]. These findings suggest that specific structural modifications in thiazole acetic acid derivatives can enhance cardiac contractility without adverse effects on heart rhythm [14].
The interaction studies with adrenaline and acetylcholine revealed important pharmacological characteristics of these thiazole derivatives [13]. When tested in the presence of adrenaline (6 μM), compounds SMVA-35, SMVA-40, SMVA-41, and SMVA-42 showed significant augmentation of developed tension compared to adrenaline alone, except for SMVA-10 which did not produce significant alterations [13].
Acetylcholine (30 μM) produced significant reduction in developed tension compared to control, which was significantly reversed in the presence of SMVA-35 and SMVA-60 [13]. Additionally, compounds SMVA-35 and SMVA-40 significantly reduced acetylcholine-induced bradycardia, suggesting potential for counteracting parasympathetic-mediated cardiac depression [13].
Isolated blood vessel studies using thoracic aorta preparations revealed distinct vascular effects among the thiazole derivatives [13]. Only SMVA-42 induced a dose-dependent contractile response in isolated blood vessels, with peak effects observed at 100 μM concentration [13]. This contractile response was completely abolished in the presence of prazosin, indicating involvement of α₁-adrenergic receptor mechanisms [13].
The selective vascular activity of SMVA-42 suggests potential for therapeutic applications requiring controlled vasoconstriction, while the lack of vascular effects from other derivatives (SMVA-10, SMVA-35, SMVA-40, SMVA-41, and SMVA-60) indicates cardiovascular selectivity for cardiac muscle enhancement without peripheral vascular complications [14].
| Derivative | Developed Tension | Heart Rate | Vascular Response | Mechanism |
|---|---|---|---|---|
| SMVA-35 | Significant increase (p<0.05) | No change | No contractile response | Positive inotropic |
| SMVA-40 | Significant increase (p<0.05) | No change | No contractile response | Positive inotropic |
| SMVA-41 | Pronounced increase (p<0.001) | No change | No contractile response | Positive inotropic |
| SMVA-42 | Pronounced increase (p<0.001) | No change | α₁-adrenergic mediated | Mixed cardiac/vascular |
| SMVA-60 | Enhanced at low doses | Slight reduction | No contractile response | Mild inotropic |
Comprehensive structure-activity relationship studies have revealed critical molecular features that determine the biological activity of thiazole derivatives, providing valuable insights for rational drug design and optimization strategies.
The presence of electron-withdrawing substituents, particularly fluorine, chlorine, and nitro groups, consistently enhances the biological activity of thiazole derivatives across multiple therapeutic targets [1] [2]. Studies demonstrate that chloro substitution at the para position of aryl rings increases antibacterial activity, with minimum inhibitory concentration values reaching 15.6 μg/mL compared to standard drug values of 12.5 μg/mL [15]. This enhancement is attributed to improved bacterial cell wall interaction and enhanced cellular penetration [2].
The 2-ethoxyphenol moiety attachment to thiazole derivatives results in 3-fold higher cytotoxic activity compared to unsubstituted counterparts [6]. Similarly, the 3-chloro-4-nitrophenyl ring substitution produces potent cytotoxic potential with 3-fold enhancement versus unsubstituted derivatives [6]. These findings indicate that specific electron-withdrawing groups in combination with electron-donating substituents create optimal electronic environments for target binding [6].
Direct linkage of thiazole rings to other heterocycles significantly increases antifungal activity compared to phenylureidopropargyl precursors [2]. The incorporation of adamantyl moieties on thiadiazole rings enhances antifungal activity against Candida albicans through increased membrane permeability mechanisms [16]. Furthermore, thiazole derivatives bearing multiple ring systems demonstrate exceptional growth suppression against wide ranges of Gram-positive bacteria, Gram-negative bacteria, and fungi [17].
The thiazolylpyrazole hybrid compounds exhibit enhanced biological activity, with structure-activity relationship analysis revealing that bromo and cyano substituents confer substantial antimicrobial properties [18]. Molecular docking studies validate these findings with efficient binding energies of -11.66 kcal/mol against DNA topoisomerase IV targets [18].
The free amino group at the 2-position of thiazole scaffolds, combined with carboxylic acid moiety at the 4-position and phenyl ring at the 5-position, represents essential structural requirements for carbonic anhydrase-III inhibitory activity [17]. The 2-aralkyl-α-sulphoderivatives of thiazole acetic acid demonstrate the most efficacious anti-inflammatory activity, suggesting that specific substitution patterns optimize cyclooxygenase-2 selectivity [11].
Halogen substitutions, particularly bromine, chlorine, and fluorine, significantly enhance anticancer activity through enhanced DNA interaction and apoptosis induction mechanisms [18]. The electronic nature of substituents at the para position of phenyl rings correlates directly with anticancer activity, with electron-withdrawing groups showing superior performance while electron-releasing methyl groups diminish activity [18].
Recent quantitative structure-activity relationship studies have identified specific molecular descriptors that correlate with biological activity [19]. The 2,4-disubstituted thiazole ring appears critical for aurora kinase inhibitory activity, with compounds bearing 4-bromophenyl at position 5 and imidazolidone substituents at position 2 showing promising activity [19]. The incorporation of 2-hydroxybenzylidene substituents yields compounds with predicted pKi values of 8.73, representing optimal activity profiles [19].
Molecular docking studies consistently demonstrate that thiazole derivatives possess considerable binding affinity toward target proteins, with binding energies ranging from -10.3 to -11.66 kcal/mol depending on structural modifications [1] [18]. These computational findings correlate well with experimental biological activity data, validating the structure-activity relationships observed in laboratory studies [17].
| Structural Feature | Activity Enhancement | Biological Target | Mechanism |
|---|---|---|---|
| Electron-withdrawing groups (F, Cl, NO₂) | Enhanced potency | Antimicrobial/Anticancer | Improved target binding |
| Para-chloro substitution | MIC 15.6 μg/mL | Antibacterial | Cell wall interaction |
| 2-Ethoxyphenol moiety | 3-fold increase | Anticancer | Receptor binding |
| Adamantyl groups | Increased activity | Antifungal | Membrane permeability |
| Heterocycle fusion | Enhanced activity | Multiple targets | Enzyme binding |
| Halogen substitutions | Significant enhancement | Anticancer | DNA interaction |